![molecular formula C7H14N2O2S B13176510 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spirocyclic framework, which is known for imparting rigidity and stability to the molecule. This structural characteristic makes it a valuable building block in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane typically involves the reaction of 2,6-diazaspiro[3.4]octane with methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-Methanesulfonyl-2,6-diazaspiro[3
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. In the context of its antimicrobial activity, the compound may interfere with bacterial enzyme systems, leading to the generation of reactive intermediates that are lethal to the bacteria .
類似化合物との比較
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: The parent compound without the methanesulfonyl group.
Spirocyclic Nitrofuran Derivatives: Compounds with similar spirocyclic frameworks but different functional groups, which have shown potent antitubercular activity.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activity.
特性
分子式 |
C7H14N2O2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3 |
InChIキー |
OIVFEIDIEWVCJO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CC2(C1)CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


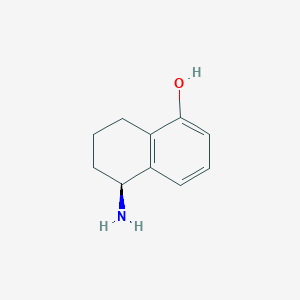

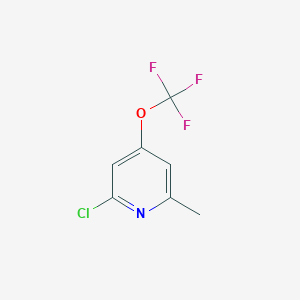
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

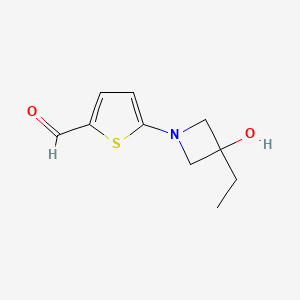

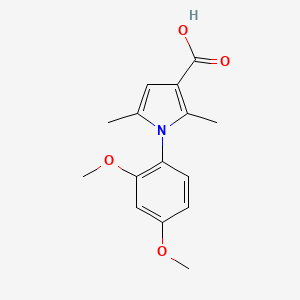
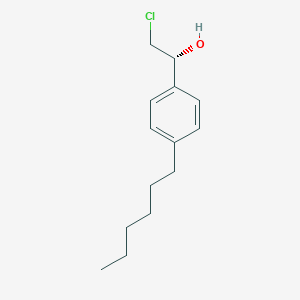
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
